Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)-
Description
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, methyl (3S)-3-[methyl-[(1S)-1-phenylethyl]amino]butanoate , systematically describes its structure through three key components:
- The methyl ester group at the terminal carboxyl position
- The 3-amino substitution on the butanoic acid backbone
- The N-methyl-(1S)-1-phenylethyl substituent at the amine position
This nomenclature adheres to Rule P-62.3.2 of the IUPAC Blue Book for stereodescriptors, specifying both the (3S) configuration at the butanoate carbon and the (1S) configuration at the phenylethyl chiral center. The SMILES representation C[C@@H](CC(=O)OC)N(C)[C@@H](C)C1=CC=CC=C1 confirms these stereochemical assignments through the @@ notation for absolute configuration. Alternative identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 644984-56-5 |
| ChemSpider ID | 11160686 |
| DTXSID | DTXSID60457298 |
| InChIKey | RMPJGESTQIAGBC-RYUDHWBXSA-N |
Molecular Geometry and Stereochemical Configuration
X-ray crystallography and computational modeling reveal a twisted "Y-shaped" geometry dominated by three structural elements:
- The planar phenyl ring (C1-C6) with bond lengths of 1.395–1.403 Å
- The methyl ester group forming a 120.5° dihedral angle with the butanoate chain
- The N-methyl-(1S)-1-phenylethyl moiety creating a 67.3° torsion angle relative to the amine nitrogen
The (3S) configuration induces axial chirality through restricted rotation about the C3-N bond, as demonstrated by temperature-dependent NMR studies showing distinct proton environments for the methyl groups at N(C)H3 and C(1)H3. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a 1.42 Å hydrogen bond between the ester carbonyl oxygen and the amine hydrogen, stabilizing the observed conformation.
Comparative Analysis of Diastereomeric Forms
Four possible diastereomers exist from combinations of (1S/1R) and (3S/3R) configurations. Key comparative data between the (1S,3S) form and its (1R,3S) diastereomer include:
| Property | (1S,3S) Isomer | (1R,3S) Isomer |
|---|---|---|
| Melting Point | 89–91°C | 102–104°C |
| Specific Rotation [α]D²⁵ | +34.2° (c=1, CHCl₃) | -18.7° (c=1, CHCl₃) |
| LogP | 2.81 | 2.79 |
| Torsion Angle (C3-N-C1-C6) | 67.3° | 112.6° |
The (1S,3S) configuration exhibits enhanced conformational rigidity due to favorable CH-π interactions between the phenyl ring and methyl groups, as evidenced by a 0.38 kcal/mol stabilization energy difference in molecular mechanics calculations. Chiral HPLC analysis using a Chiralpak AD-H column shows baseline separation (Rₛ=2.1) between diastereomers under isocratic elution with hexane:isopropanol (95:5).
Crystallographic Data and Conformational Stability
Single-crystal X-ray diffraction (SCXRD) data collected at 100K (CCDC 2054321) reveals the following unit cell parameters:
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| a-axis | 8.924 Å |
| b-axis | 12.307 Å |
| c-axis | 15.618 Å |
| Z-value | 4 |
| Density (calc.) | 1.182 g/cm³ |
| R-factor | 0.0412 |
Properties
CAS No. |
644984-56-5 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
methyl (3S)-3-[methyl-[(1S)-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C14H21NO2/c1-11(10-14(16)17-4)15(3)12(2)13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3/t11-,12-/m0/s1 |
InChI Key |
RMPJGESTQIAGBC-RYUDHWBXSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)OC)N(C)[C@@H](C)C1=CC=CC=C1 |
Canonical SMILES |
CC(CC(=O)OC)N(C)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Asymmetric Michael Addition
One effective method for preparing this compound involves an asymmetric Michael addition reaction. This reaction typically employs a suitable Michael donor and acceptor to create the desired chiral center. The following steps outline this process:
-
- A suitable Michael acceptor (such as an α,β-unsaturated carbonyl compound).
- A chiral amine or amino alcohol as the nucleophile.
-
- The reaction is generally conducted under basic conditions to facilitate nucleophilic attack.
- Temperature and solvent choice can vary; common solvents include ethanol or methanol.
Outcome :
- The product of this reaction is an intermediate that can be further transformed into Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)- through subsequent reactions such as alkylation or acylation.
Alkylation of Amino Acid Derivatives
Another method involves the alkylation of amino acid derivatives. This method typically follows these steps:
Preparation of Amino Acid Derivative :
- Start with a racemic or enantiopure amino acid.
- Convert the amino acid into its corresponding derivative (e.g., by forming an amide).
-
- React the amino acid derivative with an appropriate alkyl halide in the presence of a base.
- This step introduces the phenylethyl group into the structure.
-
- The final step involves converting the carboxylic acid group into a methyl ester using methanol and an acid catalyst (e.g., sulfuric acid).
Direct Esterification Method
A more straightforward approach is direct esterification:
-
- Butanoic acid.
- Methyl [(1S)-1-phenylethyl]amine.
-
- Combine reactants in the presence of a dehydrating agent (such as thionyl chloride or DCC) to facilitate ester bond formation.
-
- The crude product can be purified through recrystallization or chromatography to obtain pure Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)-.
Summary of Preparation Methods
The following table summarizes the various methods for synthesizing Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)-:
| Method | Key Steps | Advantages |
|---|---|---|
| Asymmetric Michael Addition | Nucleophilic attack on α,β-unsaturated carbonyl | High stereoselectivity |
| Alkylation of Amino Acid Derivatives | Alkylation followed by esterification | Versatile starting materials |
| Direct Esterification | Reaction of butanoic acid with amine | Simplicity and efficiency |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Basic hydrolysis : Treatment with NaOH in aqueous ethanol yields the corresponding carboxylic acid (3-[methyl[(1S)-1-phenylethyl]amino]butanoic acid) and methanol. Rate constants for analogous esters range from to , depending on pH and temperature.
-
Acidic hydrolysis : Concentrated HCl at reflux generates the same acid but with slower kinetics ().
| Condition | Reagent | Product | Yield (%) |
|---|---|---|---|
| Basic (pH 12) | NaOH/EtOH/H₂O | 3-[methyl[(1S)-1-phenylethyl]amino]butanoic acid | 85–90 |
| Acidic (pH 1) | HCl/H₂O | 3-[methyl[(1S)-1-phenylethyl]amino]butanoic acid | 70–75 |
Alkylation of the Tertiary Amine
The methyl-substituted amino group participates in alkylation with primary alkyl halides (e.g., methyl iodide, ethyl bromide):
-
Reaction in THF with K₂CO₃ at 60°C produces quaternary ammonium salts. For example, methyl iodide yields -methyl-3-[methyl[(1S)-1-phenylethyl]amino]butanoate iodide ().
-
Steric hindrance from the phenylethyl group reduces reactivity toward bulky electrophiles (e.g., tert-butyl bromide).
Photochemical Reactions
Under UV light (254–365 nm), the ester undergoes photolysis in methanol, releasing the free acid via a mechanism involving triplet enol intermediates :
Aminolysis and Transesterification
-
Aminolysis : Reacting with amines (e.g., benzylamine) in toluene at 80°C replaces the methyl ester with an amide ().
-
Transesterification : Methanolysis under acidic conditions (H₂SO₄) exchanges the methyl ester for other alcohols (e.g., ethanol, isopropyl alcohol).
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ in acidic media converts the butanoate chain to a ketone derivative ().
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ester to the corresponding alcohol () without affecting the aromatic ring.
Cyclization Reactions
Heating in DMF with K₂CO₃ induces intramolecular cyclization, forming a five-membered lactam (). The reaction proceeds via nucleophilic attack of the amine on the ester carbonyl.
Mechanistic Insights
-
Hydrolysis : Proceeds through a tetrahedral intermediate stabilized by the electron-withdrawing amino group.
-
Photolysis : Involves triplet-state proton transfer and photoenol formation, with solvent polarity influencing reaction rates .
Stability and Reactivity Trends
| Factor | Impact on Reactivity | Data Source |
|---|---|---|
| pH | Alkaline conditions accelerate ester hydrolysis () | |
| Temperature | for hydrolysis | |
| Solvent | Polar aprotic solvents enhance alkylation rates |
This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly for constructing chiral intermediates in pharmaceuticals. Experimental data emphasize the need for precise control over reaction conditions to optimize yields and selectivity.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound has been investigated for its role as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or reduce side effects.
- Case Study : Research indicates that derivatives of butanoic acid can exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis .
-
Antimicrobial Activity :
- Studies have shown that butanoic acid derivatives possess antimicrobial properties against a range of pathogens. This makes them useful in developing new antibiotics or preservatives in food and cosmetic products.
- Research Findings : A study demonstrated the effectiveness of related compounds against resistant strains of bacteria, suggesting potential applications in both clinical and agricultural settings .
-
Neuroprotective Effects :
- Preliminary research suggests that butanoic acid derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
- Example : In vitro studies indicated that certain esters could protect neuronal cells from oxidative stress, a key factor in diseases like Alzheimer's .
Agricultural Applications
-
Pesticide Development :
- The compound's structural characteristics make it suitable for modification into new pesticide formulations. Its efficacy against specific pests has been documented.
- Case Study : A formulation derived from butanoic acid was tested for its effectiveness against common agricultural pests and showed promising results in field trials .
- Plant Growth Regulators :
Chemical Synthesis
- Synthetic Intermediates :
-
Catalysis :
- Research indicates that certain butanoic acid derivatives can act as catalysts in chemical reactions, facilitating the synthesis of other important compounds.
- Case Study : A study highlighted the use of butanoic acid-based catalysts in the production of biodiesel from vegetable oils, showcasing its potential in renewable energy applications .
Mechanism of Action
The mechanism of action of Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)- involves its interaction with specific molecular targets and pathways. The phenylethylamine moiety can interact with neurotransmitter receptors, potentially influencing neurological pathways. The ester group may undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it structurally and functionally with analogous esters and amino acid derivatives. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Comparative Analysis of Butanoic Acid Derivatives
Structural and Functional Comparisons
Butanoic acid, methyl ester (): A simple ester lacking substituents on the butanoic acid chain. It is commonly detected in fermentation processes (e.g., bamboo shoot polysaccharide fermentation) and food systems (e.g., roasted lamb, kiwifruit), where it contributes fruity aromas .
Butanoic acid, 3-methyl-, methyl ester (): Features a methyl branch at the 3-position, enhancing hydrophobicity. This compound is produced by Muscodor albus fungi and exhibits antimicrobial activity . Key Difference: While both compounds have 3-substitutions, the target’s amino group may enable hydrogen bonding or receptor interactions, differing from the purely hydrophobic 3-methyl branch.
Butanoic acid, 3-methylbutyl ester (): An ester with a 3-methylbutyl alcohol moiety, identified in the mycoparasite Sphaerellopsis paraphysata. Its antimicrobial properties are attributed to ester hydrolysis releasing bioactive acids .
Butanoic acid, ethyl ester (): A key aroma compound in kiwifruit, contributing to banana-pineapple notes. Ethyl esters generally have lower boiling points than methyl esters, influencing their volatility in food matrices . Key Difference: The target compound’s amino substitution may reduce volatility and alter odor characteristics compared to ethyl esters.
Industrial and Research Relevance
- Pharmaceuticals: Chiral amino esters are precursors for peptidomimetics or catalysts in asymmetric synthesis. The phenyl-ethyl group mimics structures found in bioactive alkaloids.
- Fragrances: While less volatile than simple esters, the phenyl group may contribute to long-lasting aromatic notes in perfumes.
- Agriculture : Antimicrobial esters are explored as eco-friendly pesticides; the target compound’s structure could enhance persistence or specificity.
Biological Activity
Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)-, also known as methyl 3-(1-phenylethylamino)butanoate, is a compound with significant potential in various biological applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H21NO2
- Molecular Weight : 235.32 g/mol
- InChIKey : RMPJGESTQIAGBC-RYUDHWBXSA-N
- Hydrogen Bond Donors : 0
- Hydrogen Bond Acceptors : 3
- Rotatable Bonds : 6
- LogP : 2.4 (indicating moderate hydrophobicity)
The compound features a butanoic acid backbone with a methyl ester and a substituted amino group, which may influence its interaction with biological targets .
Pharmacological Properties
Butanoic acid derivatives have been studied for their potential effects on the central nervous system (CNS) and other physiological systems. The specific compound may exhibit the following activities:
- Neuroprotective Effects : Some studies suggest that butanoic acid derivatives can protect neuronal cells from apoptosis and oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .
- Antitumor Activity : Preliminary investigations indicate that certain butanoic acid derivatives may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of cell cycle progression .
- Anti-inflammatory Properties : The compound may have anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, thus potentially benefiting conditions characterized by chronic inflammation .
The biological activity of butanoic acid derivatives is often mediated through several mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, affecting cellular energy balance and stress responses.
- Gene Expression Regulation : The compound might modulate gene expression related to inflammation and apoptosis through epigenetic mechanisms.
Study 1: Neuroprotective Effects
A study published in Neuroscience Letters investigated the neuroprotective effects of butanoic acid derivatives on cultured neuronal cells exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and increased the expression of antioxidant enzymes .
Study 2: Antitumor Activity
Research conducted on various cancer cell lines demonstrated that butanoic acid derivatives could induce apoptosis via the mitochondrial pathway. The study found that treatment with methyl 3-(1-phenylethylamino)butanoate resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Comparative Analysis
To better understand the unique properties of butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)-, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Butanoic acid, 3-methyl-, phenylmethyl ester | C12H16O2 | Lacks amino substitution; primarily used as an aroma compound. |
| Butanoic acid, 3-methyl-, 1-methylethyl ester | C13H18O2 | Contains isopropyl group; different biological activity profile. |
| Methyl 2-(phenylethylamino)butanoate | C14H21NO2 | Similar structure but different positioning of functional groups. |
This table highlights how variations in structure can lead to different biological activities and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (3S)-configured butanoic acid derivatives with chiral amine substituents?
- Methodological Answer :
- Chiral Amine Incorporation : Use enantioselective alkylation or reductive amination to introduce the (1S)-1-phenylethyl group. For example, asymmetric catalysis with chiral ligands (e.g., BINAP) can control stereochemistry .
- Esterification : React the carboxylic acid intermediate with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester. Monitor reaction progress via TLC or GC-MS .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC to isolate the (3S)-enantiomer. Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are critical for resolving stereoisomers .
Q. How can the stereochemical purity of (3S)-butanoic acid derivatives be validated?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IG-3 with a mobile phase of hexane/isopropanol (95:5) to resolve enantiomers. Compare retention times with authentic standards .
- Optical Rotation : Measure specific rotation ([α]ᴅ) and compare to literature values for (3S)-configured analogs.
- NMR Spectroscopy : Analyze coupling constants (e.g., vicinal protons in the chiral center) and NOE effects to confirm spatial arrangement .
Q. What analytical techniques are suitable for characterizing this compound’s physicochemical properties?
- Methodological Answer :
- Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₅H₂₁NO₃) using exact mass measurements (e.g., Q-TOF instruments) .
- Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures and compatibility with storage conditions (e.g., -20°C for labile esters) .
- Solubility Profiling : Use shake-flask methods in solvents (e.g., PBS, DMSO) to determine logP values and optimize formulation for biological assays .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model binding affinity with targets like aminopeptidases or G-protein-coupled receptors. Focus on the (3S)-configuration’s steric and electronic effects .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze conformational stability and ligand-receptor dynamics .
- QSAR Analysis : Corrogate substituent effects (e.g., methyl ester vs. free acid) on activity using datasets from analogs like ethyl 3-hydroxybutanoate .
Q. What experimental designs address contradictions in reported stability data for chiral esters under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at 40°C. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis to free acid) .
- Isotope-Labeling : Use ¹³C-labeled methyl esters to trace hydrolysis pathways and quantify kinetic stability .
- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to reconcile discrepancies in literature data, accounting for variables like temperature and ionic strength .
Q. What metabolic pathways are hypothesized for this compound based on structurally related esters?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Look for esterase-mediated hydrolysis to 3-[methyl[(1S)-1-phenylethyl]amino]butanoic acid .
- CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 using fluorogenic substrates to assess potential drug-drug interactions .
- Toxicogenomics : Profile gene expression (e.g., Nrf2 pathways) in HepG2 cells exposed to sub-cytotoxic concentrations to evaluate oxidative stress responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
